HCN1 Channel Antagonism Potency: 2,4-DSBP vs. 2,4-DTBP and Propofol
In two-electrode voltage clamp experiments on Xenopus laevis oocytes expressing HCN1 channels, the concentration-response relationship for 2,4-DSBP was compared directly to its 2,4-di-tert-butyl analog (2,4-DTBP) and the parent compound propofol [1]. The shift in V1/2 of channel gating was used as a measure of functional antagonism. The 2,4-DSBP response curve was right-shifted 23-fold relative to the highly potent 2,6-DTBP comparator [1]. This places 2,4-DSBP as a significantly weaker HCN1 antagonist than the di-tert-butylphenols, but notably, this reduced activity is accompanied by a gain of function at GABAA receptors.
| Evidence Dimension | HCN1 channel antagonism (V1/2 gating shift concentration-response curve offset) |
|---|---|
| Target Compound Data | 23-fold less potent than 2,6-DTBP; significant V1/2 shift observed only at 20 µM |
| Comparator Or Baseline | 2,6-DTBP (reference agonist) and 2,4-DTBP (2-fold offset from 2,6-DTBP) |
| Quantified Difference | 2,4-DSBP is approximately 23-fold less potent than 2,6-DTBP; ~11.5-fold less potent than 2,4-DTBP. |
| Conditions | Xenopus oocyte heterologous expression system; two-microelectrode voltage clamp; HCN1 channel isoform. |
Why This Matters
For research applications targeting HCN1-mediated pain pathways, the 23-fold lower potency of 2,4-DSBP versus 2,6-DTBP directly informs compound selection, making 2,4-DSBP unsuitable as an HCN1 antagonist but notable for its alternate GABAA activity.
- [1] Tibbs GR, Rowley TJ, Sanford RL, et al. J Pharmacol Exp Ther. 2013 Jun;345(3):363-73. Figure 3 legend. View Source
